

Application Notes and Protocols: LY-395153 Radioligand Binding Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligand binding assay using [3H]**LY-395153** to characterize its interaction with AMPA receptors. **LY-395153** is a member of the arylpropylsulfonamide class of AMPA receptor potentiators.[1][2] The following protocols are based on established methodologies for studying the binding of [3H]**LY-395153** to both native and recombinant AMPA receptors.[1][2]

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[3][4] This document outlines saturation and competition binding assays to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the inhibitory constant (Ki) of test compounds.

Quantitative Data Summary

The following tables summarize the binding affinities of [3H]**LY-395153** for native and recombinant AMPA receptors, as well as the inhibitory effects of various compounds.

Table 1: [3H]LY-395153 Binding Affinities

Receptor Source	Agonist (Concentration)	Kd (nM)
Rat Cortical Receptors	L-Glutamate (500 μM)	110 ± 15.1
Human GluR4(flip)	L-Glutamate (500 μM)	55.6 ± 5.3



Data extracted from studies on native AMPA receptors from rat cerebral cortex and recombinant human GluR4(flip) receptors expressed in HEK293 cells.[1][2]

Table 2: Inhibitory Constants (Ki) of Compounds at AMPA Receptors

Compound	Receptor Type	Inhibition Mode	Ki (μM)
Cyclothiazide	Native and Recombinant	Competitive	~ 7
NBQX	Native and Recombinant	Competitive	Not specified
LY303070	Native	Non-competitive	Not specified
Thiocyanate	Not specified	Competitive	Not specified

These compounds were shown to inhibit the binding of [3H]LY-395153.[1][2] It is noteworthy that the AMPA receptor potentiator CX 516 did not show inhibition at concentrations up to 600 μ M.[1][2]

Experimental Protocols

This section details the necessary steps for preparing materials and conducting the radioligand binding assays.

Materials and Reagents

- Radioligand: [3H]LY-395153
- Receptor Sources:
 - Rat cerebral cortex for native receptors
 - HEK293 cells expressing human GluR4(flip) for recombinant receptors
- Buffers and Solutions:



- Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors
- Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
- Wash Buffer: Ice-cold PBS
- 10% Sucrose solution (for cryoprotection)
- Competitors and Modulators:
 - L-Glutamate
 - AMPA
 - Unlabeled LY-395153 (for non-specific binding determination)
 - Test compounds
- Equipment:
 - Homogenizer
 - Centrifuge
 - 96-well plates
 - FilterMate™ harvester or equivalent filtration apparatus
 - Glass fiber filters (GF/C), pre-soaked in 0.3% PEI
 - Scintillation counter
 - Scintillation cocktail

Membrane Preparation

Tissue Homogenization (Rat Cerebral Cortex):



- 1. Euthanize rats and dissect the cerebral cortex on ice.
- 2. Homogenize the tissue in 20 volumes of cold homogenization buffer.
- 3. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[5]
- 4. Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[5]
- 5. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
- 6. Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection.[5]
- 7. Determine the protein concentration using a BCA assay.
- 8. Store aliquots at -80°C until use.[5]
- Cell Culture and Lysis (HEK293-hGluR4(flip)):
 - 1. Culture HEK293 cells expressing human GluR4(flip) to near confluence.
 - 2. Wash the cells with PBS.
 - 3. Harvest the cells and homogenize in cold lysis buffer.
 - 4. Follow steps 1.3 to 1.8 for membrane preparation.

Saturation Binding Assay Protocol

This assay determines the Kd and Bmax of [3H]LY-395153.

- Thaw the prepared membrane aliquots and resuspend in the final assay buffer.[5]
- In a 96-well plate, set up the following in a final volume of 250 μL:
 - Total Binding: 150 μL of membrane preparation (50-120 μg protein for tissue, 3-20 μg for cells), 50 μL of varying concentrations of [3H]LY-395153, and 50 μL of assay buffer.[5] It is recommended to use eight concentrations of the radioligand over a two-log unit range.[3]



- Non-specific Binding: 150 μ L of membrane preparation, 50 μ L of varying concentrations of [3H]LY-395153, and 50 μ L of a high concentration of unlabeled LY-395153.
- Include 500 μM L-Glutamate in all wells to enhance [3H]LY-395153 binding.[1][2]
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester.[5]
- Wash the filters four times with ice-cold wash buffer.[5]
- Dry the filters for 30 minutes at 50°C.[5]
- Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine Kd and Bmax.

Competition Binding Assay Protocol

This assay determines the Ki of a test compound.

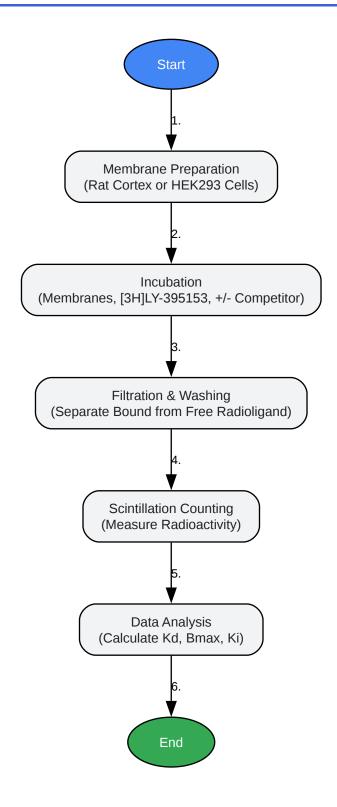
- Thaw the prepared membrane aliquots and resuspend in the final assay buffer.[5]
- In a 96-well plate, set up the following in a final volume of 250 μL:
 - 150 μL of membrane preparation (50-120 μg protein for tissue, 3-20 μg for cells).
 - 50 μL of a fixed concentration of [3H]LY-395153 (typically at or near its Kd).
 - 50 μL of varying concentrations of the unlabeled test compound. It is recommended to use ten concentrations of the unlabeled test article over a five-log unit range.[3]
- Include wells for total binding (no test compound) and non-specific binding (with a high concentration of unlabeled LY-395153).



- Include 500 μM L-Glutamate in all wells.[1][2]
- Follow steps 4-8 from the Saturation Binding Assay Protocol.
- Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagrams Experimental Workflow



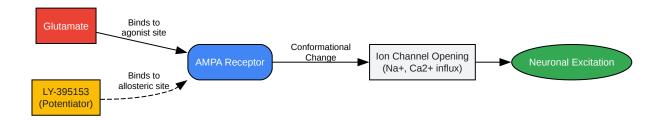


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Caption: Workflow for the [3H]LY-395153 radioligand binding assay.

Signaling Pathway Context





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Caption: Allosteric potentiation of the AMPA receptor by **LY-395153**.

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